

HKI-272: A Comprehensive Technical Guide to a Pan-ErbB Inhibitor

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Compound of Interest

Compound Name: AL-272

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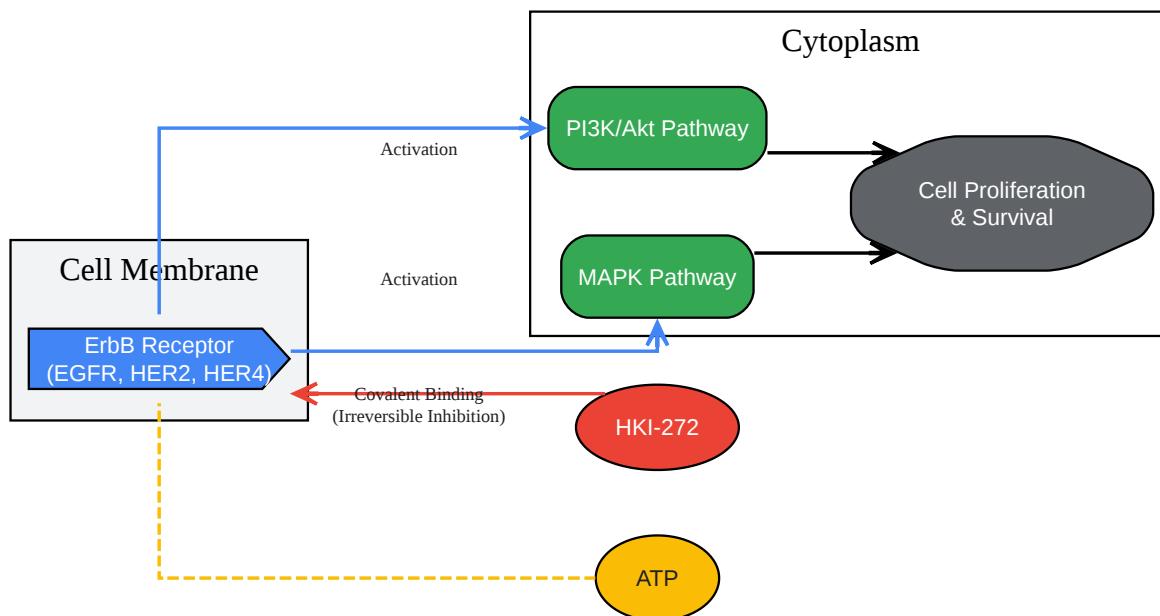
Abstract

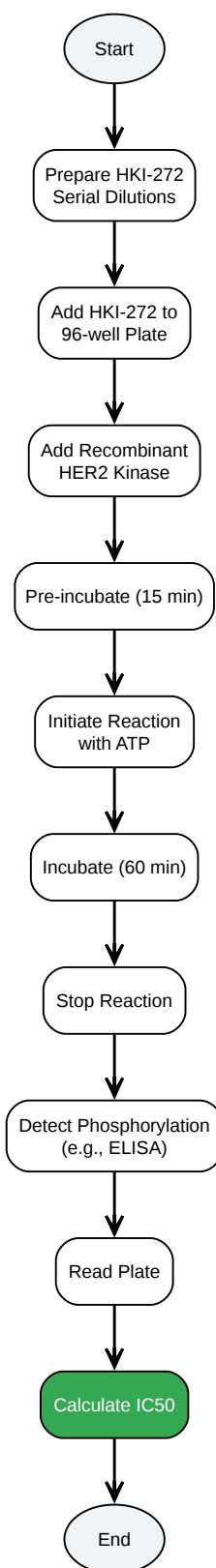
HKI-272, also known as Neratinib, is a potent, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that targets the ErbB family of receptor tyrosine kinases. This family, comprising EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), plays a critical role in cell proliferation, differentiation, and survival. Dysregulation of ErbB signaling is a key driver in the pathogenesis of numerous cancers. HKI-272 distinguishes itself through its irreversible binding to the ATP-binding pocket of EGFR, HER2, and HER4, leading to sustained inhibition of downstream signaling pathways. This technical guide provides an in-depth overview of HKI-272, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

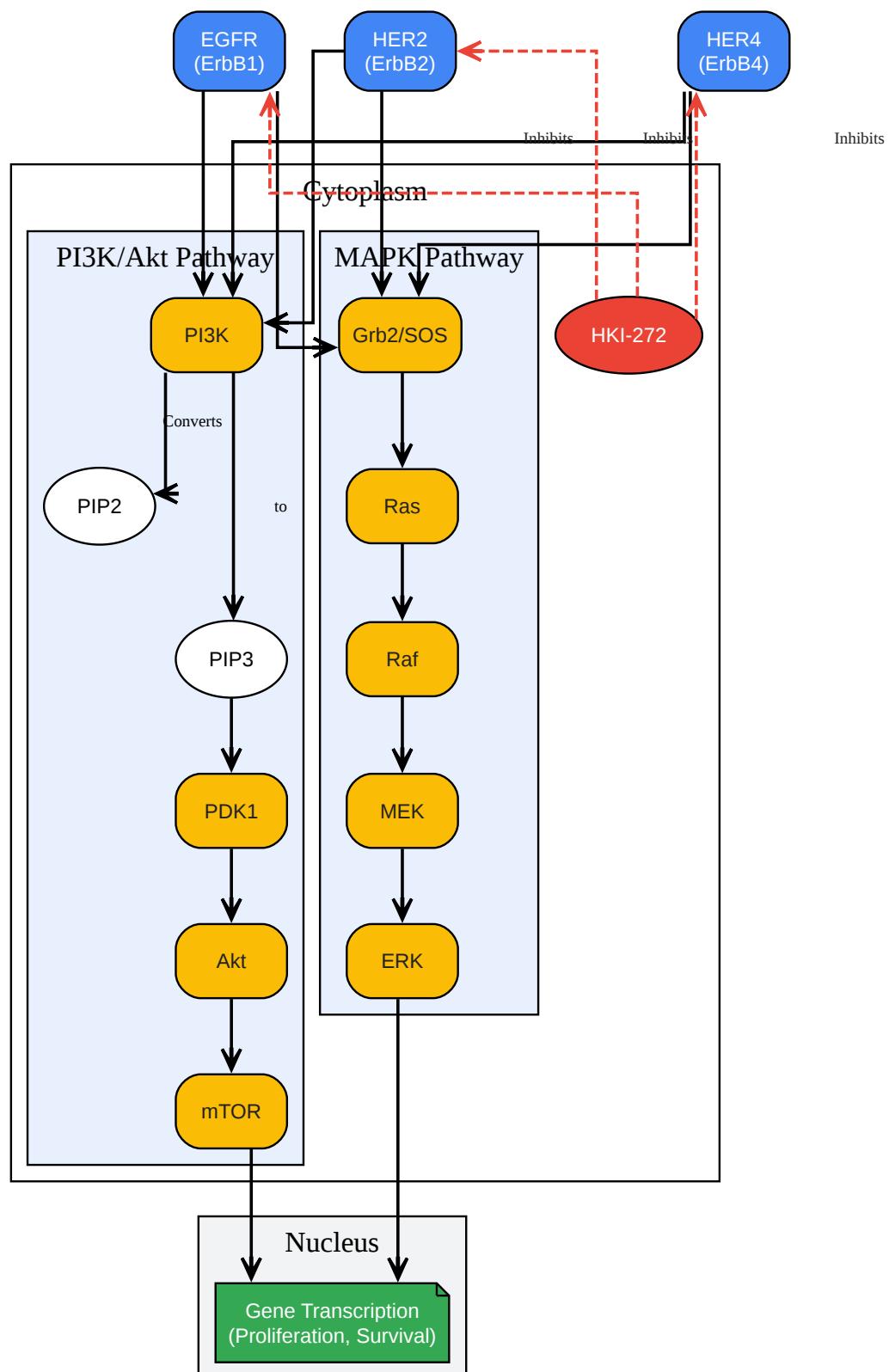
Mechanism of Action

HKI-272 functions as an irreversible pan-ErbB inhibitor. Its mechanism of action involves the formation of a covalent bond with a conserved cysteine residue within the ATP-binding pocket of the kinase domain of EGFR (Cys-773) and HER2 (Cys-805).^[1] This irreversible binding locks the kinase in an inactive state, preventing ATP from binding and subsequent receptor autophosphorylation. The inhibition of ErbB receptor phosphorylation blocks the activation of downstream intracellular signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways.^[2] The blockade of these

pathways ultimately leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth.





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References

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